N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N4O6S/c21-15-3-4-16(22)17(13-15)33(29,30)26-7-2-10-32-18(26)14-24-20(28)19(27)23-5-1-6-25-8-11-31-12-9-25/h3-4,13,18H,1-2,5-12,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDDKCYMYKHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring, the introduction of the difluorophenyl and sulfonyl groups, and the final coupling with the morpholinopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.
Scientific Research Applications
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antibacterial and cytotoxic properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections or cancer.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Compound A : N-(2,3-Dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide (CAS 332404-23-6)
- Core Structure : Ethanediamide with a 2,3-dimethylphenyl group and a morpholinylpropyl chain.
- Key Differences :
- Lacks the 1,3-oxazinan ring and difluorobenzenesulfonyl group.
- The dimethylphenyl group is less polar than the sulfonylated oxazinan, reducing solubility in aqueous media.
- Molecular Weight: ~393 g/mol (estimated) vs. the target compound’s higher weight (~550–600 g/mol due to sulfonyl and oxazinan groups).
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure: Chromenone-pyrazolopyrimidine fused system with a benzenesulfonamide group.
- Key Differences: The sulfonamide is directly attached to an aromatic system, unlike the oxazinan-linked sulfonyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
*Estimated using XGBoost models (R² = 0.928 for analogous predictions) .
Key Observations:
- The target compound’s difluorobenzenesulfonyl group increases acidity (pKa ~9–10 for sulfonamide NH) compared to Compound A’s dimethylphenyl, enhancing solubility and target binding .
- The oxazinan ring introduces conformational flexibility but may adopt puckered geometries (see Section 2.3), contrasting with Compound B’s rigid chromenone system .
Conformational and Crystallographic Analysis
- Oxazinan Ring Puckering : The six-membered oxazinan ring in the target compound likely exhibits chair or boat conformations , with puckering parameters (amplitude q and phase φ) calculable via Cremer-Pople coordinates . This flexibility may optimize binding to dynamic enzyme pockets, unlike morpholine’s rigid chair conformation in Compound A.
- SHELX Refinement : Crystallographic data (if available) refined via SHELXL would reveal bond angles and torsional strain, particularly at the sulfonylated oxazinan junction .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence intermediate purity?
The synthesis involves multi-step routes, typically starting with the preparation of sulfonamide and morpholine-containing intermediates. Critical steps include sulfonylation of the oxazinan ring and coupling with the ethanediamide moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side reactions, such as over-sulfonylation or decomposition of the morpholine group. For example, anhydrous DMF at 60–80°C is often used for coupling reactions to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., sulfonyl group at δ 160–170 ppm for ¹³C; morpholine protons at δ 3.5–4.0 ppm for ¹H) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving conformational details like oxazinan ring puckering (see Cremer-Pople parameters ). WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .
- HRMS : Confirms molecular weight accuracy (error < 2 ppm) .
Q. How do electron-donating/withdrawing groups (e.g., difluorobenzenesulfonyl) modulate reactivity?
The 2,5-difluorobenzenesulfonyl group acts as an electron-withdrawing moiety, stabilizing intermediates during nucleophilic substitution. In contrast, the morpholine group’s electron-donating properties enhance solubility in polar solvents, facilitating downstream reactions .
Advanced Research Questions
Q. How to design a bioactivity study to evaluate target engagement and selectivity?
- Target identification : Use computational docking (e.g., molecular dynamics) to predict binding to sulfonamide-associated enzymes (e.g., carbonic anhydrase isoforms).
- In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic inhibition assays. Include controls with structurally related compounds (e.g., non-fluorinated analogs) to assess selectivity .
- Cellular uptake : Quantify intracellular concentrations using LC-MS/MS, correlating with activity data .
Q. How to resolve contradictions in crystallographic data (e.g., disordered sulfonyl groups)?
- Data collection : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity.
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Use restraints (e.g., DFIX, SIMU) for geometric consistency .
- Validation : Check ADDSYM in PLATON to detect missed symmetry, and validate with checkCIF .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Reagent optimization : Use freshly distilled DMAP for coupling reactions to reduce diastereomer formation .
- Microwave-assisted synthesis : Accelerate steps with slow kinetics (e.g., cyclization) while maintaining >80% yield .
- In situ monitoring : Employ TLC/HPLC to terminate reactions at >90% conversion, preventing over-oxidation of morpholine groups .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
